molecular formula C22H45NO3 B561705 C4 Dihydroceramide CAS No. 202467-76-3

C4 Dihydroceramide

Cat. No.: B561705
CAS No.: 202467-76-3
M. Wt: 371.606
InChI Key: OQNWHOCKDMLTSP-LEWJYISDSA-N
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Description

C4 Dihydroceramide is a ceramide, a type of lipid molecule that plays a crucial role in cellular signaling and structure Ceramides are known for their involvement in various biological processes, including cell differentiation, proliferation, and apoptosis

Mechanism of Action

C4 Dihydroceramide, also known as N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide or Butanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, is a type of sphingolipid that plays a significant role in various biological processes .

Target of Action

The primary target of this compound is the enzyme Dihydroceramide Desaturase 1 (Des1) . This enzyme is responsible for the conversion of dihydroceramides into ceramides, a process that involves the insertion of a double bond .

Mode of Action

This compound interacts with its target, Des1, by serving as a substrate for the enzyme . The interaction results in the conversion of this compound into ceramide through the addition of a double bond . This process is a part of the de novo sphingolipid synthesis pathway .

Biochemical Pathways

This compound is a metabolic intermediate in the de novo sphingolipid synthesis pathway . This pathway takes place in the endoplasmic reticulum and involves the conversion of sphinganine molecules into dihydroceramides by ceramide synthase (CerS) . The dihydroceramides are then converted into ceramides by Des1 .

Pharmacokinetics

It is known that dihydroceramides are less prevalent than ceramides and are considered metabolic intermediates .

Result of Action

The conversion of this compound into ceramide has significant molecular and cellular effects. These include involvement in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Additionally, the plasma concentration of dihydroceramides has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the expression of Des1, which is the target of this compound, is regulated by the cellular environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C4 Dihydroceramide typically involves the reaction of a long-chain fatty acid with an amine. The process begins with the preparation of the fatty acid derivative, which is then reacted with butanamide under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C4 Dihydroceramide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide group can produce primary amines.

Scientific Research Applications

C4 Dihydroceramide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Investigated for its role in cell signaling pathways and its effects on cell differentiation and apoptosis.

    Medicine: Explored for potential therapeutic applications, including cancer treatment and skin disorders.

    Industry: Utilized in the development of cosmetics and skincare products due to its moisturizing properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
  • N-[(2S,3R)-1,3-Dihydroxy-2-octadecanyl]formamide
  • N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]benzamide

Uniqueness

C4 Dihydroceramide is unique due to its specific stereochemistry and the presence of both hydroxyl and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNWHOCKDMLTSP-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661861
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202467-76-3
Record name N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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